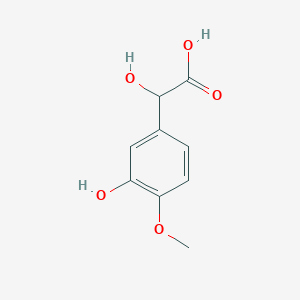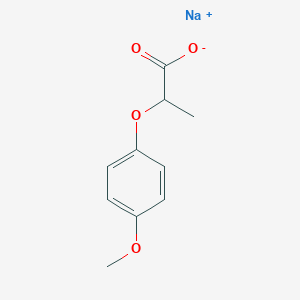![molecular formula C8H14N2O3 B138142 4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 134347-95-8](/img/structure/B138142.png)
4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, also known as spirooxazine, is a photochromic compound that can undergo reversible photoisomerization. This means that the molecule can switch between two forms, one of which is colorless and the other is colored, when exposed to light of different wavelengths. Spirooxazine has attracted attention from researchers due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one involves the reversible photoisomerization between the colorless spiro form and the colored merocyanine form. This process is initiated by the absorption of light of a specific wavelength, which causes the spiro form to undergo a ring-opening reaction and form the merocyanine form. The reverse process can be achieved by the absorption of light of a different wavelength, which causes the merocyanine form to undergo a ring-closing reaction and form the spiro form.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one can interact with biological molecules such as proteins and DNA, and can induce changes in their structure and function. However, the exact biochemical and physiological effects of 4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one on living organisms are still under investigation. Further research is needed to determine the safety and efficacy of 4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one for lab experiments include its reversible photoisomerization, which allows for precise control of its properties and behavior. Additionally, 4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is relatively easy to synthesize and purify, and can be used in a variety of experimental settings. However, the limitations of 4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one include its sensitivity to light and other environmental factors, which can affect its stability and reliability.
Direcciones Futuras
There are several future directions for research on 4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, including the development of new synthesis methods, the optimization of its properties for specific applications, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, the use of 4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one in combination with other photochromic compounds or biomolecules could lead to the development of novel materials and devices with unique properties and functions.
Métodos De Síntesis
The synthesis of 4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one can be achieved through several methods, including the reaction between 3-aminophenol and 3,3-dimethylacrylic acid, or the reaction between 3-aminophenol and 3-methyl-2-cyclohexen-1-one. The former method involves the use of a catalyst such as p-toluenesulfonic acid and the latter method involves the use of a Lewis acid such as aluminum chloride. Both methods have been reported to yield 4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one with high purity and good yield.
Aplicaciones Científicas De Investigación
Spirooxazine has been studied extensively for its potential applications in various fields, including materials science, optics, and biomedicine. In materials science, 4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one has been used as a photochromic material for optical data storage, sensors, and switches. In optics, 4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one has been used as a photochromic dye for optical filters and polarizers. In biomedicine, 4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one has been studied for its potential as a drug delivery system, as well as for its use in photodynamic therapy for cancer.
Propiedades
Número CAS |
134347-95-8 |
|---|---|
Nombre del producto |
4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Fórmula molecular |
C8H14N2O3 |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C8H14N2O3/c1-7(12)8(13-6(11)10-7)2-4-9-5-3-8/h9,12H,2-5H2,1H3,(H,10,11) |
Clave InChI |
MFKKTBSWQYZNCT-UHFFFAOYSA-N |
SMILES |
CC1(C2(CCNCC2)OC(=O)N1)O |
SMILES canónico |
CC1(C2(CCNCC2)OC(=O)N1)O |
Sinónimos |
1-Oxa-3,8-diazaspiro[4.5]decan-2-one,4-hydroxy-4-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



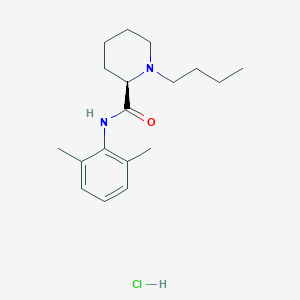
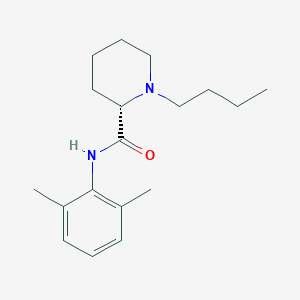

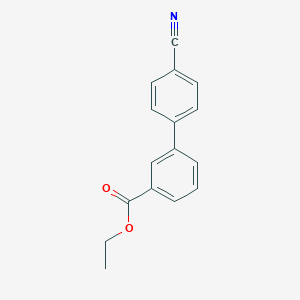
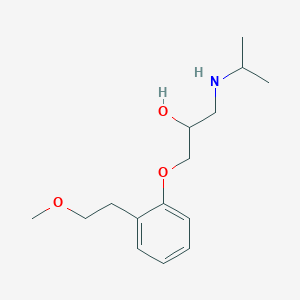
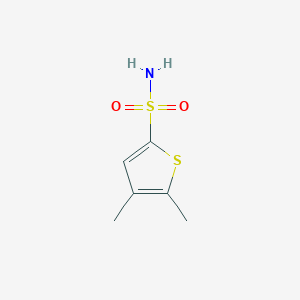
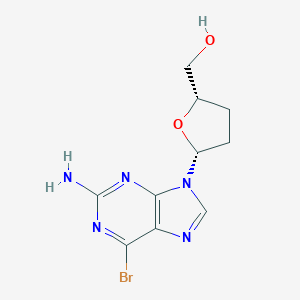
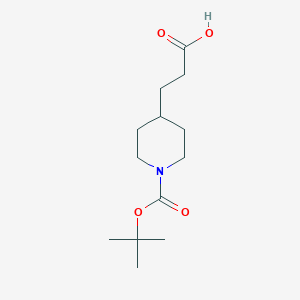
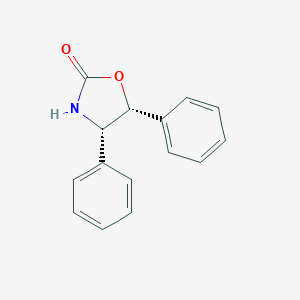
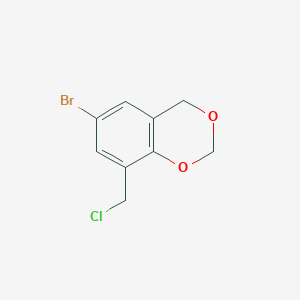
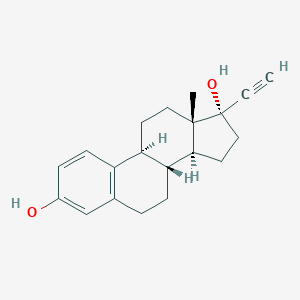
![1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B138086.png)
